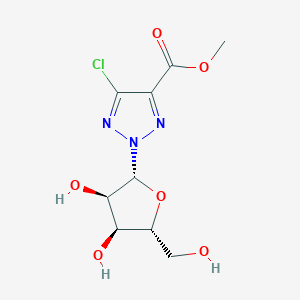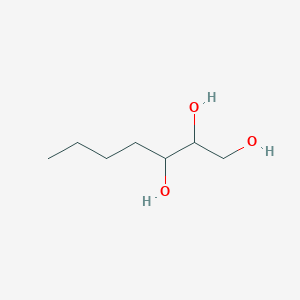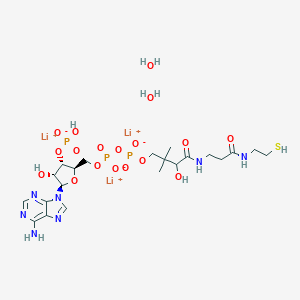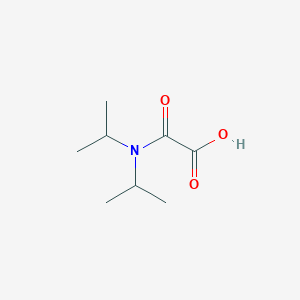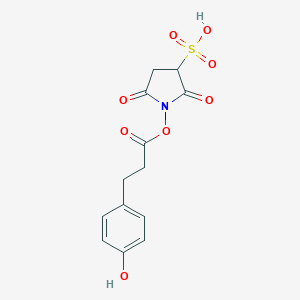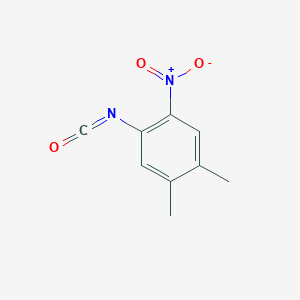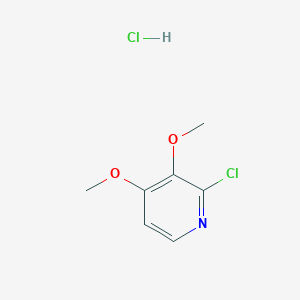
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
The focus on halogenated dihydronaphthalenes, such as 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, stems from their intriguing chemical properties and potential applications in materials science, organic synthesis, and pharmacology. These compounds are of particular interest due to the unique reactivity imparted by the fluorine atoms and the naphthalene backbone.
Synthesis Analysis
Several methodologies have been developed for the synthesis of fluorinated dihydronaphthalenes. The Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis offers an efficient route, demonstrating the compound's accessibility through modern synthetic techniques (H. Liu et al., 2012). This process highlights the strategic use of palladium catalysis in constructing the dihydronaphthalene skeleton with fluorine substitutions.
Molecular Structure Analysis
The structure of fluorinated dihydronaphthalenes reveals significant insights into their chemical behavior. Molecular structure determination often utilizes X-ray crystallography, providing detailed conformational information. Studies on related compounds emphasize the importance of non-covalent interactions, such as hydrogen bonding and halogen interactions, in defining the molecular geometry and stability (M. Gouda et al., 2022).
Chemical Reactions and Properties
The reactivity of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is markedly influenced by the presence of fluorine atoms, which can direct electrophilic and nucleophilic additions due to their electron-withdrawing nature. The compound participates in various organic reactions, including halofluorination, demonstrating regioselectivity and stereospecificity influenced by fluorine (S. Stavber, M. Zupan, 1979).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicology
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one may be involved in complex metabolic pathways similar to other polycyclic compounds. For example, 1,4-Epoxy-1,4-dihydronaphthalene is metabolized in rats into various compounds, including diepoxides and hydroxylated metabolites, suggesting potential metabolic transformations for related compounds (Sims, 1965). Similarly, the metabolism and disposition of 1-nitronaphthalene in rats, involving extensive metabolism and enterohepatic recirculation, could provide insights into the biotransformation of structurally related compounds like 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (Halladay Js, Sauer Jm, Sipes Ig, 1999).
Pharmacological Potential
Compounds structurally related to 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one have been studied for their pharmacological potential. For instance, the synthesis and antiestrogenic activity of dihydronaphthalene compounds reveal the possibility of therapeutic applications in conditions responsive to estrogen modulation (Jones et al., 1979). Additionally, tetrahydronaphthalene analogs have been evaluated for their effects on serotonin and catecholamine uptake, indicating the potential of related compounds in neuropsychopharmacology (Monte et al., 1993).
Neuropharmacology and Receptor Interaction
The interaction of similar compounds with neurotransmitter receptors, such as the dopaminergic activity of 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, suggests that 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one could also interact with central nervous system receptors and modulate neurological functions (Mcdermed et al., 1976).
Chemical Delivery Systems
The use of dihydropyridine derivatives for the sustained delivery of therapeutic agents to the brain demonstrates the utility of naphthalene derivatives in drug delivery systems. This suggests potential applications for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in enhancing the bioavailability and efficacy of pharmaceuticals (Palomino et al., 1989).
Safety And Hazards
There is no specific information available about the safety and hazards of “5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one”.
Zukünftige Richtungen
The future directions of research and applications for “5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one” are not available due to the lack of relevant research data.
Eigenschaften
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXVYUPXXGLTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559496 | |
| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
110931-79-8 | |
| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


